[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate
Description
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is an organic compound with a complex structure that includes a phenylethyl group, a carbamoyl group, and a dimethylbenzoate moiety
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-8-9-17(12-15(14)2)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFMBJMUITHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322431 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57263934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876534-75-7 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with (2-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid catalysts can also enhance the efficiency of the reaction, reducing the need for excess reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenylacetic acid or acetophenone derivatives.
Reduction: Primary or secondary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [(2-Phenylethyl)carbamoyl]methyl benzoate
- [(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate
- [(2-Phenylethyl)carbamoyl]methyl 2,3-dimethylbenzoate
Uniqueness
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is unique due to the presence of both the phenylethyl and dimethylbenzoate groups, which confer distinct chemical and physical properties
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a phenylethyl group, a carbamoyl group, and a dimethylbenzoate moiety. The synthesis typically involves the reaction of 3,4-dimethylbenzoic acid with (2-phenylethyl)carbamoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis. Purification methods may include recrystallization or chromatography.
Antimicrobial Properties
Research indicates that [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. The proposed mechanism includes modulation of signaling pathways involved in cell growth and apoptosis. Specifically, it may interact with enzymes or receptors that regulate these processes .
The biological effects of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate depend on its interaction with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activity or receptor function, resulting in various physiological effects. For instance, it may inhibit Rho kinase activity, which is linked to several diseases including hypertension and cancer .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in a peer-reviewed journal reported that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. This suggests potential applications in treating infections caused by resistant strains.
- Cancer Cell Proliferation Inhibition : Another study focused on the compound's effects on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability after treatment with [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate, indicating its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
The biological activity of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate can be contrasted with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| [(2-Phenylethyl)carbamoyl]methyl benzoate | Moderate | Low |
| [(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate | High | Moderate |
| [(2-Phenylethyl)carbamoyl]methyl 2,3-dimethylbenzoate | Low | High |
This table illustrates that while some derivatives exhibit strong antimicrobial properties, others may be more effective against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
